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molecular formula C12H11NO2 B8708924 1,2,3,4-Tetrahydro-5H-[1]benzopyrano[3,4-c]pyridin-5-one CAS No. 59456-02-9

1,2,3,4-Tetrahydro-5H-[1]benzopyrano[3,4-c]pyridin-5-one

Cat. No. B8708924
M. Wt: 201.22 g/mol
InChI Key: UWYCVSAHAGGILC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03946008

Procedure details

A mixture of 18.8 g (0.2 m) of phenol and 20.7 g (0.1 m) of 3-carbethoxy-4-piperidone HCl was cooled in an ice bath and treated with 75 cc of 73% v/v H2SO4 in 1/2 hr. with stirring and protection from moisture. After stirring 4 days at room temperature the reaction was chilled and treated with an additional 10 g (0.106 m) of phenol. After 5 days a second 10 g portion of phenol was added. After stirring 6 days the reaction was treated with 100 g of ice and conc. NH4OH to pH 8-9. The resultant gum was stirred with 100 cc CHCl3 for 1/2 hr. and was filtered. The filtrate was evaporated and the resultant gum was triturated with pet ether followed by ethyl ether. The resultant solid was crystallized from 100 cc 3N HCl affording 2.3 g (10%) of product mp. 330°- 5° C.
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.[C:9]([CH:14]1[C:19](=O)[CH2:18][CH2:17][NH:16][CH2:15]1)(OCC)=[O:10].OS(O)(=O)=O.[NH4+].[OH-]>C(Cl)(Cl)Cl>[CH2:18]1[CH2:17][NH:16][CH2:15][C:14]2[C:9](=[O:10])[O:7][C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=3[C:19]1=2 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
18.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
20.7 g
Type
reactant
Smiles
Cl.C(=O)(OCC)C1CNCCC1=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Five
Name
ice
Quantity
100 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice bath
STIRRING
Type
STIRRING
Details
After stirring 4 days at room temperature the reaction
Duration
4 d
TEMPERATURE
Type
TEMPERATURE
Details
was chilled
STIRRING
Type
STIRRING
Details
After stirring 6 days the reaction
Duration
6 d
FILTRATION
Type
FILTRATION
Details
and was filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
the resultant gum was triturated with pet ether
CUSTOM
Type
CUSTOM
Details
The resultant solid was crystallized from 100 cc 3N HCl affording 2.3 g (10%) of product mp. 330°- 5° C.

Outcomes

Product
Name
Type
Smiles
C1C2=C(CNC1)C(OC1=C2C=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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